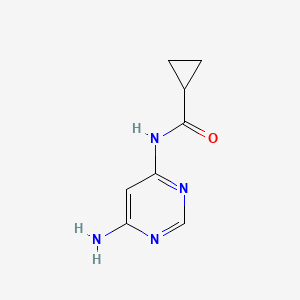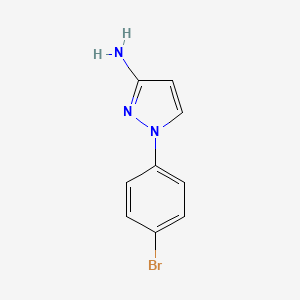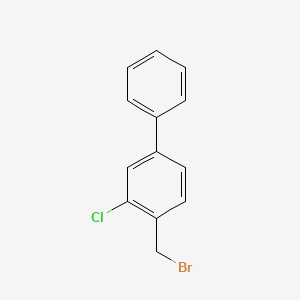
Oct-4-enedioic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oct-4-enedioic acid can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with chloropropene, followed by hydrolysis and decarboxylation . Another method includes the use of tetrahydrofuran as a solvent, where (E)-oct-4-enedioic acid is reacted with triethylamine and EDCI at low temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of maleic acid or maleic anhydride. This process is typically carried out under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Oct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated dicarboxylic acids.
Substitution: It can participate in substitution reactions, particularly at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using bromine or chlorine.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Oct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of oct-4-enedioic acid involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Maleic acid: Similar in structure but lacks the double bond at the fourth carbon.
Fumaric acid: An isomer of maleic acid with a trans configuration.
Adipic acid: A saturated dicarboxylic acid with a similar carbon chain length.
Uniqueness: Oct-4-enedioic acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and properties compared to its saturated and unsaturated counterparts.
Eigenschaften
Molekularformel |
C8H12O4 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
oct-4-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
LQVYKEXVMZXOAH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C=CCCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
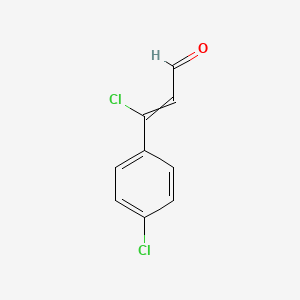
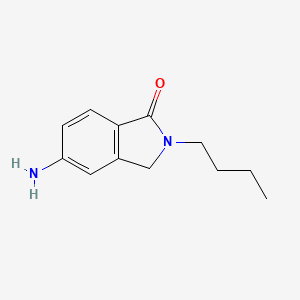

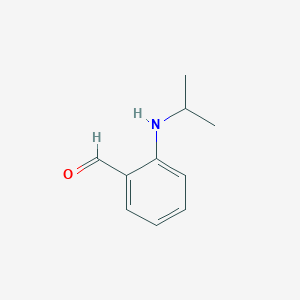

![Cyclopentanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B8757023.png)
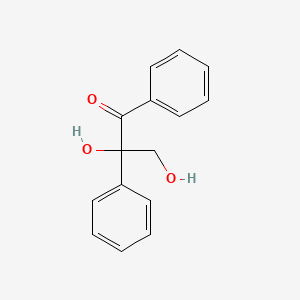
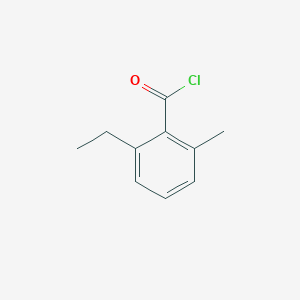
![N-[(2,5-Dimethylphenyl)methyl]cyclopentanamine](/img/structure/B8757053.png)

